(3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWAWHXIPKUMC-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Piperidine Core
The piperidine ring is typically constructed via cyclization of linear precursors. A common approach involves reductive amination of keto-acids or intramolecular cyclization of amino esters. For example, tert-butyl 6-methylpiperidine-3-carboxylate intermediates are often generated through acid-catalyzed cyclization of δ-amino ketones, followed by protective group manipulation. The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions, yielding protected intermediates.
A critical challenge lies in controlling the stereochemistry at the 3 and 6 positions. Early methods relied on chiral auxiliaries or resolution of racemic mixtures, often resulting in low yields. For instance, diastereomeric salts formed with tartaric acid derivatives enabled partial separation of (3S,6R) and (3R,6S) isomers, but enantiomeric excess (ee) rarely exceeded 80%.
Modern Catalytic Strategies for Stereoselective Synthesis
Biocatalytic Carbon-Hydrogen Oxidation
A breakthrough reported in 2024 involves biocatalytic C–H oxidation to functionalize piperidine precursors selectively. Using engineered P450 monooxygenases, researchers hydroxylate 6-methylpiperidine at the 3-position with >95% ee. Subsequent oxidation of the hydroxyl group to a carboxylic acid is achieved via TEMPO-mediated catalysis, avoiding racemization. This method reduces the synthetic steps from seven to three, as outlined below:
| Step | Reaction | Conditions | Yield | ee |
|---|---|---|---|---|
| 1 | Hydroxylation of 6-methylpiperidine | P450 BM3 variant, NADPH, 30°C | 82% | 97% |
| 2 | Oxidation to ketone | TEMPO/NaClO₂, CH₃CN/H₂O | 89% | N/A |
| 3 | Carboxylation | KO₂, DMF, CO₂ (1 atm) | 75% | 97% |
Radical Cross-Coupling for Late-Stage Functionalization
Nickel-Electrocatalyzed C–C Bond Formation
Building on biocatalytic intermediates, Scripps Research developed a nickel-catalyzed radical cross-coupling method to install the benzyloxycarbonyl group. Using electrochemical conditions, the protocol couples in-situ-generated piperidinyl radicals with benzyl oxalyl chloride:
Key advantages include:
-
Stereoretention : Radical intermediates minimize epimerization, preserving >99% ee from biocatalytic steps.
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Atom Economy : Eliminates stoichiometric metal reagents, reducing waste.
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Scalability : Demonstrated at 100-g scale with 78% isolated yield.
Patent-Based Industrial Synthesis
Large-Scale Process from EP2473502A1
A patented route optimizes yield and purity for kilogram-scale production:
Step 1 : Methyl 6-methylpiperidine-3-carboxylate synthesis
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Reactants : Ethyl 3-aminopent-4-enoate, Grubbs II catalyst (2 mol%)
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Conditions : Toluene, 80°C, 12 h → 91% yield (cis:trans = 4:1)
Step 2 : Diastereomer separation
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Method : Crystallization from heptane/ethyl acetate
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Result : 99.5% pure (3S,6R) isomer
Step 3 : Cbz Protection
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Reagents : Benzyl chloroformate, NaHCO₃
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Conditions : THF/H₂O (3:1), 0°C → RT, 6 h → 85% yield
Step 4 : Ester Hydrolysis
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Reagents : LiOH, MeOH/H₂O
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Conditions : 50°C, 3 h → 95% yield
This four-step sequence achieves an overall 68% yield with <0.5% impurity by HPLC.
Comparative Analysis of Methods
| Method | Steps | Overall Yield | ee | Scalability | Cost ($/kg) |
|---|---|---|---|---|---|
| Traditional | 7 | 32% | 80-85% | <100 g | 12,500 |
| Biocatalytic/Ni | 3 | 58% | 97-99% | >1 kg | 8,200 |
| Patent Process | 4 | 68% | 99.5% | Multi-kg | 6,800 |
The patent method balances cost and efficiency, while biocatalytic routes offer superior sustainability.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyloxycarbonyl group to a carboxyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a dicarboxylic acid derivative, while reduction may produce a piperidine alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula and characteristics:
- Chemical Formula: C₁₅H₁₉NO₄
- CAS Number: 1227916-29-1
- Molecular Weight: 277.32 g/mol
The stereochemistry at positions 3 and 6 of the piperidine ring is crucial for its biological activity and interaction with various receptors and enzymes. This stereochemical specificity enhances its potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that piperidine derivatives, including (3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid, exhibit promising antibacterial and antifungal properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting potential use in developing new antimicrobial agents.
Anticancer Properties
Studies have explored the anticancer potential of piperidine derivatives. The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary findings indicate that this compound could be evaluated further for its efficacy against specific cancer types.
Neuroprotective Effects
The compound may interact with neurotransmitter systems, indicating potential applications in neuropharmacology. Research suggests that it could protect neuronal cells from damage due to oxidative stress or excitotoxicity, making it a candidate for treating neurodegenerative diseases.
Synthetic Methodologies
Several synthetic routes have been established for producing this compound. These methods emphasize the importance of stereochemistry in achieving the desired enantiomeric purity:
- Route A: Involves the reaction of a suitable piperidine derivative with benzyloxycarbonyl chloride under basic conditions.
- Route B: Utilizes enzymatic methods for selective transformations to enhance yield and purity.
These synthetic strategies are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 6-Position
cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
- Structure : Replaces the methyl group at C6 with a trifluoromethyl (CF₃) group.
- Impact: Electron Effects: The CF₃ group is highly electronegative, increasing the acidity of adjacent protons and enhancing metabolic stability.
- Applications : The trifluoromethyl group is favored in drug design for its resistance to oxidative metabolism .
(6R)-6-Propyl-3-vinyl-piperidine Derivatives
Stereochemical and Positional Isomers
(2S,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid
- Structure : Methyl group at C2 (vs. C6 in the target compound) with (2S,3R) stereochemistry .
- Impact :
- Stereochemical Influence : Altered hydrogen-bonding and van der Waals interactions due to positional isomerism.
- Biological Activity : Positional changes may shift target selectivity (e.g., enzyme inhibition profiles).
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic Acid
Heterocyclic and Functional Group Modifications
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid
- Structure : Incorporates a pyrazine ring at C1, introducing additional nitrogen atoms .
- Impact :
- Hydrogen Bonding : Pyrazine’s nitrogen enhances interactions with biological targets.
- Solubility : Increased polarity due to heteroaromaticity may improve aqueous solubility.
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic Acid
Table 1: Key Properties of (3S,6R)-1-Cbz-6-methyl-piperidine-3-carboxylic Acid and Analogs
| Compound | Molecular Weight | Substituent (C6) | Protecting Group | Stereochemistry | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 305.37* | Methyl | Cbz | (3S,6R) | Synthetic intermediate |
| cis-1-Cbz-6-CF₃-piperidine-3-carboxylic acid | 331.29 | CF₃ | Cbz | cis | Drug discovery |
| (2S,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid | 293.33* | Methyl (C2) | Cbz | (2S,3R) | Chiral building block |
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | 221.25 | Pyrazine | None | N/A | Pharmacological research |
*Calculated from molecular formulas in evidence.
Biological Activity
(3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid is a chiral compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring with a benzyloxycarbonyl group, a methyl group, and a carboxylic acid functional group, positions it as a significant candidate for various biological applications. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties.
Structural Characteristics
The stereochemistry at the 3 and 6 positions of the piperidine ring is crucial for its biological activity. The compound's structural features allow it to interact with various biological receptors and enzymes, which is essential for its potential therapeutic effects.
1. Antimicrobial Properties
Piperidine derivatives are known for their antimicrobial activities. In vitro studies have indicated that this compound exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus epidermidis and Micrococcus luteus with minimum inhibitory concentrations (MIC) of 15.6 µg/mL and 62.5 µg/mL, respectively . These findings suggest that this compound could be developed into a potent antimicrobial agent.
2. Anticancer Properties
Research has shown that compounds with similar piperidine structures can inhibit cancer cell growth. The anticancer potential of this compound has been preliminarily assessed through cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate promising anticancer activity, warranting further investigation into its mechanisms of action .
3. Neuroprotective Effects
The compound may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology. Studies exploring its effects on neuronal cell viability and neuroprotection against oxidative stress have shown encouraging results, indicating that it could be beneficial in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Benzyloxycarbonylpiperidine | Piperidine ring with benzyloxycarbonyl | Antimicrobial | Lacks methyl substitution |
| 6-Methylpiperidine-2-carboxylic acid | Methyl substitution at position 6 | Neuroprotective | Different carboxylic position |
| 2-(Benzyloxy)carbonylpyrrolidine | Pyrrolidine instead of piperidine | Anticancer | Different ring structure |
The unique combination of a methyl group at position 6 and a carboxylic acid at position 3 distinguishes this compound from these similar compounds, potentially influencing its biological interactions and applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
- Antimycobacterial Activity : A study demonstrated that derivatives containing piperidine rings exhibited high potency against Mycobacterium tuberculosis, suggesting that this compound could be effective in tuberculosis treatment .
- Cytotoxicity Assay : The cytotoxicity of this compound was evaluated using the MTT assay against HaCaT cells (a human keratinocyte cell line). Results indicated low toxicity levels, supporting its potential use in therapeutic applications without significant adverse effects on non-cancerous cells .
Q & A
Q. What are the recommended synthetic routes for (3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid?
The compound can be synthesized via multi-step strategies involving enantioselective catalysis and protective group chemistry. A typical approach includes:
- Step 1 : Formation of the piperidine core via cyclization or ring-closing metathesis.
- Step 2 : Stereoselective introduction of the methyl group at the 6R position using chiral auxiliaries or asymmetric hydrogenation .
- Step 3 : Protection of the amine with benzyloxycarbonyl (Cbz) groups under standard conditions (e.g., benzyl chloroformate in the presence of a base like triethylamine) .
- Step 4 : Carboxylic acid functionalization via oxidation or hydrolysis of esters.
Critical Note : Reaction conditions (e.g., palladium catalysts, temperature gradients) must be optimized to avoid racemization at chiral centers .
Q. How should researchers characterize the enantiomeric purity of this compound?
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose- or amylose-based columns) with UV detection to resolve enantiomers. Mobile phases often include hexane/isopropanol mixtures .
- NMR with Chiral Shift Reagents : Europium complexes (e.g., Eu(hfc)₃) can induce distinct splitting patterns for enantiomers in ¹H or ¹³C NMR .
- Optical Rotation : Compare observed [α]D values with literature data to confirm configuration consistency .
Q. What are the key stability considerations during storage?
- Moisture Sensitivity : Store under inert gas (argon/nitrogen) in sealed containers to prevent hydrolysis of the Cbz group.
- Temperature : Long-term stability is best at –20°C; avoid repeated freeze-thaw cycles.
- Light Sensitivity : Protect from UV exposure to prevent decomposition of the benzyloxycarbonyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
- Standardized Assays : Replicate experiments under controlled conditions (e.g., cell lines, incubation times, and solvent systems) to minimize variability. For example, reports beta-glucuronidase inhibition for a related compound, but discrepancies may arise from differences in assay pH or substrate concentrations .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl group position, Cbz replacement) to isolate contributions to activity .
- Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., correlation between lipophilicity and membrane permeability) .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) for critical coupling steps. achieved high yields using tert-butyl XPhos in Cs₂CO₃-mediated reactions .
- Temperature Control : Use microwave-assisted synthesis for rapid heating/cooling to suppress side reactions.
- Intermediate Purification : Employ flash chromatography or recrystallization after each step to remove byproducts (e.g., diastereomers or unreacted starting materials) .
Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?
- Density Functional Theory (DFT) : Model transition states to predict stereochemical outcomes in asymmetric syntheses (e.g., methyl group addition at C6) .
- Molecular Docking : Simulate interactions with biological targets (e.g., beta-glucuronidase) using software like AutoDock Vina. Compare results with experimental IC₅₀ values from to validate predictions .
Q. What analytical techniques are critical for detecting decomposition products?
- LC-MS/MS : Monitor for hydrolyzed products (e.g., piperidine-3-carboxylic acid after Cbz group loss) using high-resolution mass spectrometry .
- TGA/DSC : Assess thermal degradation profiles to identify decomposition thresholds .
- ¹H NMR Tracking : Observe real-time changes in proton environments (e.g., disappearance of benzyloxy signals) under stress conditions (heat, light) .
Q. How can researchers validate the compound’s biological activity in cellular models?
- Autophagy Assays : Use GFP-LC3 transfection in prostate cancer cells to visualize autophagosome formation, as done in for a related anti-proliferative agent .
- mTOR Pathway Analysis : Perform Western blotting for phospho-p70S6K to confirm target engagement, referencing protocols from .
- Dose-Response Curves : Generate IC₅₀ values using MTT assays across multiple cell lines to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
